TELAEPTSTR-(Arg-13C6,15N4)
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Overview
Description
TELAEPTSTR-(Arg-13C6,15N4) is a compound that is labeled with stable isotopes of carbon-13 and nitrogen-15. It is a variant of the peptide sequence TELAEPTSTR, where the arginine residue is specifically labeled with these isotopes. This labeling is often used in scientific research to trace and quantify the compound during various processes, such as drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TELAEPTSTR-(Arg-13C6,15N4) involves the incorporation of carbon-13 and nitrogen-15 labeled arginine into the peptide sequence. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The labeled arginine is synthesized separately and then incorporated into the peptide sequence during the SPPS process .
Industrial Production Methods
Industrial production of TELAEPTSTR-(Arg-13C6,15N4) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of protected amino acid derivatives and coupling reagents to ensure the correct sequence and incorporation of the labeled arginine .
Chemical Reactions Analysis
Types of Reactions
TELAEPTSTR-(Arg-13C6,15N4) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The labeled arginine can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiols from disulfide bonds .
Scientific Research Applications
TELAEPTSTR-(Arg-13C6,15N4) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study peptide fragmentation and sequence analysis.
Biology: Employed in metabolic labeling experiments to track protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of peptide-based drugs.
Industry: Applied in the development of stable isotope-labeled standards for quantitative proteomics
Mechanism of Action
The mechanism of action of TELAEPTSTR-(Arg-13C6,15N4) is primarily related to its use as a labeled tracer. The stable isotopes of carbon-13 and nitrogen-15 do not alter the chemical properties of the peptide but allow for its detection and quantification using mass spectrometry. This enables researchers to study the peptide’s behavior in various biological and chemical systems, providing insights into its interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
TELAEPTSTR-(Arg): The non-labeled version of the peptide.
TELAEPTSTR-(Arg-13C6): Labeled only with carbon-13.
TELAEPTSTR-(Arg-15N4): Labeled only with nitrogen-15
Uniqueness
TELAEPTSTR-(Arg-13C6,15N4) is unique due to the dual labeling with both carbon-13 and nitrogen-15. This dual labeling enhances its utility in quantitative studies, allowing for more precise tracking and analysis compared to single-labeled or non-labeled versions .
Properties
Molecular Formula |
C45H77N13O19 |
---|---|
Molecular Weight |
1114.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H77N13O19/c1-19(2)17-27(54-36(68)24(11-13-30(63)64)51-40(72)32(46)21(4)60)37(69)50-20(3)35(67)52-25(12-14-31(65)66)43(75)58-16-8-10-29(58)39(71)57-34(23(6)62)42(74)55-28(18-59)38(70)56-33(22(5)61)41(73)53-26(44(76)77)9-7-15-49-45(47)48/h19-29,32-34,59-62H,7-18,46H2,1-6H3,(H,50,69)(H,51,72)(H,52,67)(H,53,73)(H,54,68)(H,55,74)(H,56,70)(H,57,71)(H,63,64)(H,65,66)(H,76,77)(H4,47,48,49)/t20-,21+,22+,23+,24-,25-,26-,27-,28-,29-,32-,33-,34-/m0/s1/i7+1,9+1,15+1,26+1,44+1,45+1,47+1,48+1,49+1,53+1 |
InChI Key |
IHDBIVHIUUXENB-GXGUFPDBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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